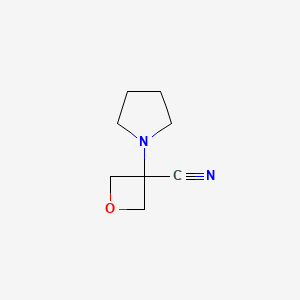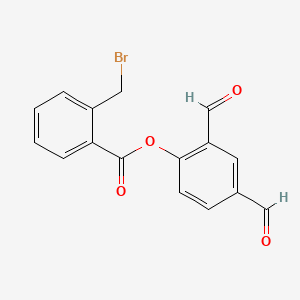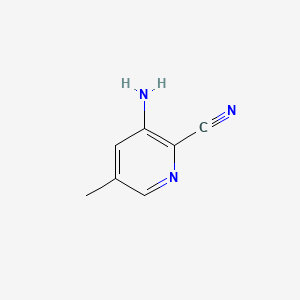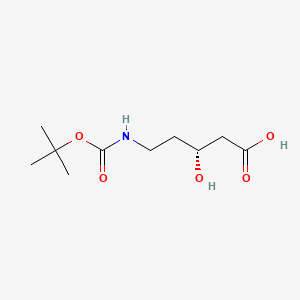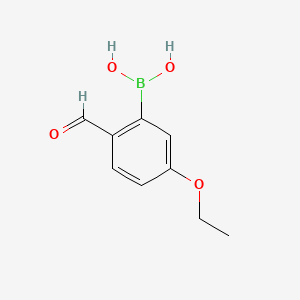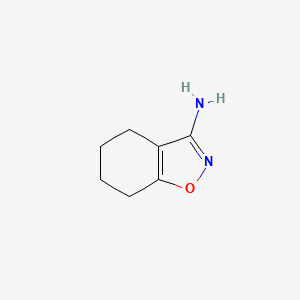![molecular formula C9H7BrN2O B581240 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1072944-75-2](/img/structure/B581240.png)
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-7-methylimidazo[1,2-a]pyridine is 1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-7-methylimidazo[1,2-a]pyridine is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 48.7±0.5 cm3, and a polarizability of 19.3±0.5 10-24 cm3 . Its surface tension is 46.8±7.0 dyne/cm, and it has a molar volume of 131.4±7.0 cm3 .Scientific Research Applications
- Antitubercular Activity : In a study using a TB mouse model, a related imidazo[1,2-a]pyridine analogue demonstrated significant reduction in bacterial load .
- Drug Scaffold : The imidazo[1,2-a]pyridine moiety is considered a promising scaffold for drug design due to its diverse applications in medicinal chemistry .
- Solvent-Free Synthesis : Researchers have developed methods for the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines, including this compound . Such green chemistry approaches are valuable for sustainable processes.
Medicinal Chemistry and Drug Development
Catalysis and Green Chemistry
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), and P321 (Specific treatment (see … on this label)) .
Mechanism of Action
Target of Action
The compound “6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is an analogue of the imidazo[1,2-a]pyridine class . These analogues have been recognized for their significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycle of the tuberculosis bacteria. By interacting with the bacteria, the compound disrupts essential processes, leading to a reduction in bacterial load .
Result of Action
The result of the compound’s action is a significant reduction in the bacterial load of tuberculosis. For example, in an acute TB mouse model, treatment with a similar compound resulted in a 90% to 99.9% reduction of bacterial load .
properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-9-11-3-7(5-13)12(9)4-8(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPNWWTCINFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674796 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
1072944-75-2 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


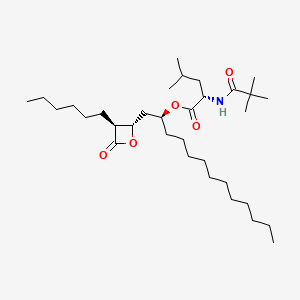


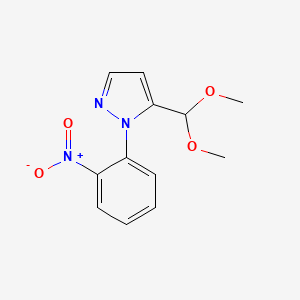
![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)
